

# comparative study of different synthesis routes for 2-Chloro-5-nitroaniline

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## Compound of Interest

Compound Name: 2-Chloro-5-nitroaniline

Cat. No.: B146338

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A comparative analysis of synthetic methodologies for **2-Chloro-5-nitroaniline** is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various synthesis routes, supported by experimental data, to facilitate the selection of the most suitable method based on performance metrics such as yield, purity, and reaction conditions.

## Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for different synthesis routes to **2-Chloro-5-nitroaniline**, offering a clear comparison of their efficiencies and reaction parameters.

Parameter	Route 1: Amination of 2,4-Dichloronitrobenzene	Route 2: From m-Dichlorobenzene	Route 3: From 3-Chloroaniline
Starting Material	2,4-Dichloronitrobenzene	m-Dichlorobenzene	3-Chloroaniline
Key Transformations	Aromatic Nucleophilic Substitution (Amination)	Electrophilic Aromatic Substitution (Nitration), Aromatic Nucleophilic Substitution (Amination)	Acylation, Nitration, Hydrolysis
Typical Reagents	Liquid ammonia, Toluene	Mixed acid (H <sub>2</sub> SO <sub>4</sub> , HNO <sub>3</sub> ), Liquid ammonia	Formic acid, Nitric acid, Acetic anhydride, Sodium hydroxide
Reaction Temperature	160°C[1][2]	Nitration: 35-55°C, Amination: 140-150°C[3]	Acylation: Reflux, Nitration: -5 to 10°C, Hydrolysis: 100-110°C[4][5]
Reaction Time	8 hours[1][2]	Nitration: 4-5 hours, Amination: 5-6 hours[3]	Acylation: 1-1.5 hours, Nitration: 2-2.5 hours, Hydrolysis: 1-1.5 hours[4]
Reported Yield	91.2%[1][2]	>98% (content of finished product)[3]	>60% (total yield)[5]
Reported Purity	99.5%[1][2]	>98%[3][5]	>98%[5]

## Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

### Route 1: Synthesis from 2,4-Dichloronitrobenzene

This widely used industrial method involves the direct amination of 2,4-dichloronitrobenzene.

#### 1. Synthesis of 2,4-Dichloronitrobenzene (from o-dichlorobenzene):

- To a 250 mL round-bottom flask, add concentrated sulfuric acid (0.714 mol).[\[1\]](#)
- Slowly add 95% nitric acid (0.701 mol) and cool the mixture.[\[1\]](#)
- In a separate 250 mL round-bottom flask, cool o-dichlorobenzene (0.68 mol) to below 20°C in an ice bath.[\[1\]](#)
- Slowly add the mixed acid to the o-dichlorobenzene, maintaining the reaction temperature between 35-45°C.[\[1\]](#)
- After the addition is complete, continue the reaction at 45°C for 1 hour.[\[1\]](#)
- Separate the acid layer and wash the organic layer with water and alkali to obtain crude 2,4-dichloronitrobenzene.[\[1\]](#)
- Recrystallize the crude product from 95% ethanol to obtain pure 2,4-dichloronitrobenzene. The total yield is reported to be 91.1% with a purity of 99.2%.[\[1\]](#)

#### 2. Synthesis of **2-Chloro-5-nitroaniline**:

- In a 3 L autoclave, add 2,4-dichloronitrobenzene (2.46 mol) and toluene (7.72 mol).[\[1\]](#)[\[2\]](#)
- Seal the autoclave, replace the air with nitrogen, and then introduce liquid ammonia (14.1 mol).[\[1\]](#)[\[2\]](#)
- Heat the mixture to 160°C and maintain the reaction for 8 hours.[\[1\]](#)[\[2\]](#)
- Cool the autoclave to 40°C, vent the excess ammonia, and transfer the solid-liquid mixture to 800 mL of water.[\[1\]](#)[\[2\]](#)
- Continue cooling to 10°C and filter to collect the solid product.[\[1\]](#)[\[2\]](#)
- The filter cake is further washed with water.[\[1\]](#)[\[2\]](#)

- The obtained solid is recrystallized from methanol to yield 388 g of pure **2-Chloro-5-nitroaniline** (91.2% yield, 99.5% purity).[\[1\]](#)[\[2\]](#)

## Route 2: Synthesis from m-Dichlorobenzene

This route involves the nitration of m-dichlorobenzene followed by amination.

### 1. Nitration of m-Dichlorobenzene:

- Perform nitration on m-dichlorobenzene using a mixed acid of sulfuric acid and nitric acid at a temperature between 45 and 55°C for 4 to 5 hours.[\[3\]](#)
- After the reaction is complete, allow the layers to separate.[\[3\]](#)
- Wash the upper oil phase with water until neutral.[\[3\]](#)
- Boil the oil phase with a 4% sodium hydroxide solution, allow it to stand and separate the layers.[\[3\]](#)
- Wash the lower oil phase with water until it is neutral to obtain 2,4-dichloronitrobenzene.[\[3\]](#)

### 2. Amination of 2,4-Dichloronitrobenzene:

- Add the obtained 2,4-dichloronitrobenzene into a high-pressure amination kettle and introduce liquid ammonia.[\[3\]](#)
- Maintain the temperature between 140 and 150°C under a pressure of 7.0 to 8.5 MPa for 5 to 6 hours.[\[3\]](#)
- Relieve the pressure to 0.5 MPa and press the materials into a washing kettle.[\[3\]](#)
- Wash off the ammonium chloride and perform suction filtration to obtain the filter cake containing the product. The final product content is reported to be over 98%.[\[3\]](#)

## Route 3: Synthesis from 3-Chloroaniline

This multi-step synthesis involves protection of the amino group, followed by nitration and deprotection.

### 1. Acylation (Formylation) of 3-Chloroaniline:

- Acylate 3-chloroaniline with formic acid in an organic solvent such as iso-propyl ether, propyl ether, butyl ether, or benzene at reflux temperature for 1-1.5 hours.[4] This step forms the intermediate N-(3-chlorophenyl)formamide.

### 2. Nitration of the Intermediate:

- Nitrate the intermediate product with a mixture of nitric acid and acetic anhydride at a temperature range of -5 to 10°C for 2.0-2.5 hours.[4] This introduces the nitro group to form 5-chloro-2-nitroformanilide.

### 3. Hydrolysis:

- Hydrolyze the resulting compound with a 20-25% sodium hydroxide solution under reflux conditions (100-110°C) for 1-1.5 hours.[4][5]
- Cool the reaction mixture to room temperature, and collect the product by filtration under reduced pressure.[5]
- Wash the product with cold water and dry it in an oven at 60-80°C to obtain **2-Chloro-5-nitroaniline**. [5] The total yield for this three-step process is reported to be over 60% with a purity of more than 98%. [5]

## Alternative Synthesis Routes

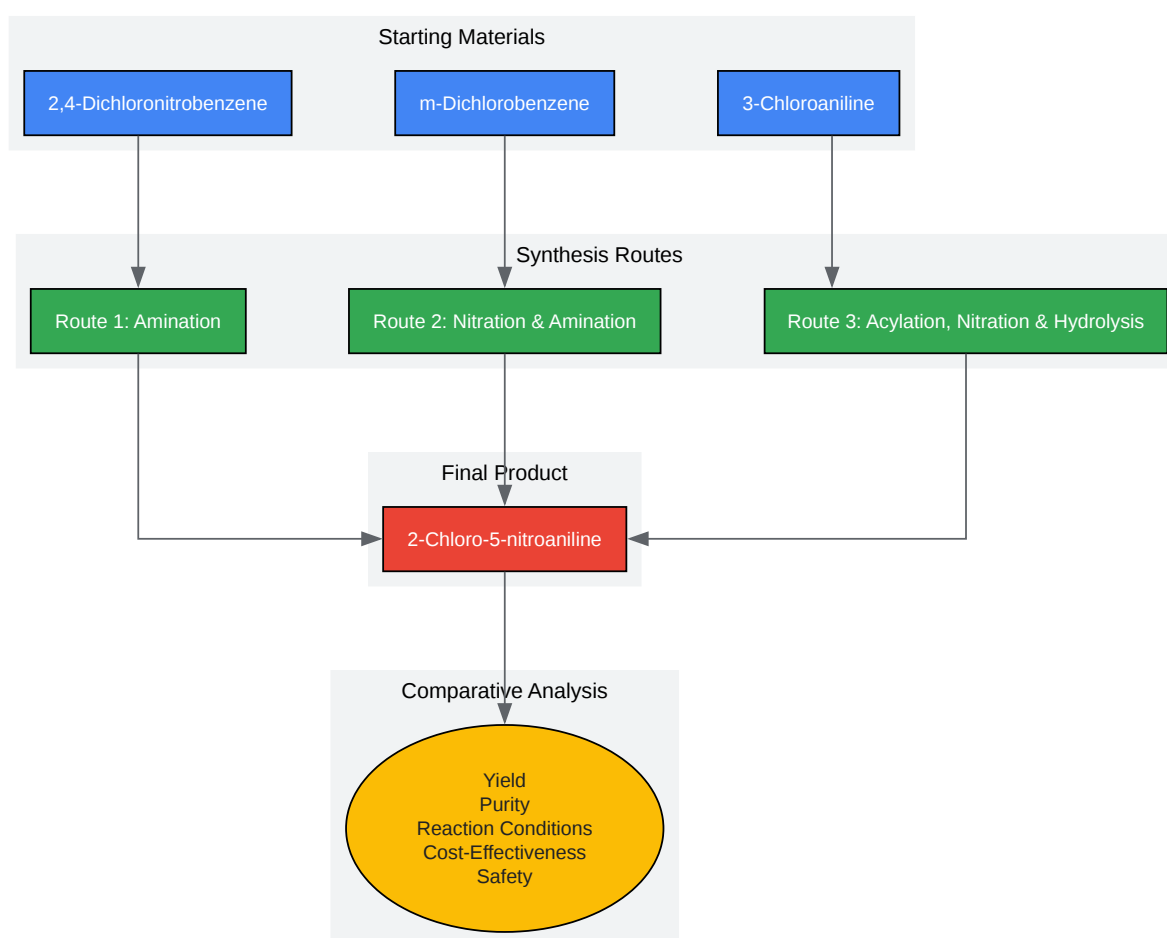
Other reported methods for the synthesis of **2-Chloro-5-nitroaniline** include:

- From 3,4-dinitrochlorobenzene: This method involves treating 3,4-dinitrochlorobenzene with liquid ammonia in a solvent like ethanol.[6]
- From 4-nitroaniline: This route proceeds via nitration and selective reduction.[7][8]
- From 2-bromo-5-nitroaniline: This synthesis involves the reaction of 2-bromo-5-nitroaniline with a chloride source in the presence of a catalyst.[9]

These routes are less commonly detailed in readily available literature compared to the primary routes described above.

## Visualization of the Comparative Study Workflow

The following diagram illustrates the logical flow of the comparative analysis of the different synthesis routes for **2-Chloro-5-nitroaniline**.



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